5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that features a combination of furan, triazole, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling of the Pyridine Ring: The pyridine ring can be coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the triazole and pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield triazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its various functional groups enable it to interact with different biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
- 5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
- 5-(2-pyridyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which confer a high degree of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-11-12(19-20-13)14-5-4-10-25-14)18-8-3-7-16-22-21-15-6-1-2-9-23(15)16/h1-2,4-6,9-11H,3,7-8H2,(H,18,24)(H,19,20) |
InChI Key |
BBCFMDLUAMKXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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